Product packaging for Sodium Colistin B-d7 Methanesulfonate(Cat. No.:)

Sodium Colistin B-d7 Methanesulfonate

Cat. No.: B1155113
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Colistin B-d7 Methanesulfonate is a characterized, deuterium-labelled chemical compound that serves as a critical reference standard in pharmaceutical and antimicrobial research . It is specifically designed for analytical applications, including method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development . This standard provides traceability against pharmacopeial standards (e.g., USP, EP), ensuring the reliability and accuracy of analytical data . This compound is an isotopically labelled analogue of Colistin Methanesulfonate, which is a prodrug for colistin (polymyxin E), a last-resort antibiotic used against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumoniae . Colistin's mechanism of action involves its positively charged molecule binding to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This electrostatic interaction competitively displaces divalent cations, disrupting membrane integrity, leading to permeabilization and ultimately bacterial cell death . The primary research value of this compound lies in its use for the precise quantification of colistin levels using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . By serving as an internal standard, it helps researchers account for variability in sample preparation and instrument response, which is essential for robust pharmacokinetic studies, such as those investigating the conversion of the prodrug to active colistin in biological matrices . This is crucial for optimizing dosing regimens for this critical last-line antibiotic. This product is intended for research purposes in a laboratory setting and is not for diagnostic or human use.

Properties

Molecular Formula

N/A

Synonyms

Colistinmethanesulfonic-d7 Acid;  Colimycin-d7 M;  Colimycin-d7 Sodium Methanesulfonate;  Colistimethate-d7;  Colistin-d7 Sodium Methanesulfonate;  Colistin-d7 Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat-d7

Origin of Product

United States

Synthesis and Isotopic Incorporation of Colistin B D7 Methanesulfonate

Methodologies for Deuterium (B1214612) Labeling of Colistin (B93849) B Analogs

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org In the case of Sodium Colistin B-d7 Methanesulfonate (B1217627), deuterium (a stable, heavy isotope of hydrogen) is incorporated into the Colistin B molecule. lifetein.com Colistin B is a cyclic lipopeptide composed of a heptapeptide (B1575542) ring and a tripeptide side chain N-terminally acylated with a 6-methylheptanoic acid. nih.govresearchgate.net

The production of deuterated peptides like Colistin B-d7 can be achieved through several established methods:

Chemical Synthesis: This approach involves building the peptide using deuterated precursors. For Colistin B-d7, this would likely involve the synthesis of a deuterated version of the 6-methylheptanoic acid fatty acid tail, which is then coupled to the peptide backbone. Introducing deuterium at specific sites can be achieved through reactions like deuteration-hydrogenation. clearsynth.comnih.gov

Biosynthesis: In this method, microorganisms like Paenibacillus polymyxa, which naturally produce colistin, are cultured in a medium enriched with deuterated nutrients. clearsynth.combiorxiv.org The organisms incorporate these isotopes into the molecules they synthesize. For targeted labeling, a deuterated precursor can be introduced into the fermentation broth.

The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. While the exact positions are specific to the manufacturing process, labeling is commonly targeted at metabolically active sites to study the kinetic isotope effect. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism, which can be advantageous in research settings. lifetein.com

Chemical Derivatization Pathways to Methanesulfonate Salt

Colistin itself is administered as its less toxic prodrug, colistin methanesulfonate (CMS). nih.govresearchgate.net The conversion of Colistin B (or its deuterated analog, Colistin B-d7) to the methanesulfonate derivative is a well-defined chemical process. The reaction targets the primary amine groups on the α,γ-diaminobutyric acid (Dab) residues of the peptide. nih.gov

The standard pathway involves a sulfomethylation reaction:

The primary amine groups of the colistin peptide are reacted with formaldehyde (B43269).

This is followed by a reaction with sodium bisulfite (NaHSO₃). nih.gov

An alternative and potentially safer method utilizes sodium hydroxymethanesulfonate, which reacts with the colistin suspension under controlled temperature and pH conditions to yield the final product, eliminating the need to handle formaldehyde directly. google.com

This process results in the addition of sulfomethyl groups (-CH₂SO₃Na) to the primary amines, creating a complex mixture of partially and fully sulfomethylated derivatives. mdpi.compharmacompass.com This mixture is what constitutes Sodium Colistin B-d7 Methanesulfonate.

Physicochemical Considerations for Deuterated Peptidomimetics in Aqueous and Biological Environments

The introduction of deuterium into the colistin molecule has significant physicochemical consequences that are central to its use as a research tool.

Kinetic Isotope Effect: The primary effect of deuteration is the kinetic isotope effect. The greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength means that reactions involving the cleavage of this bond proceed at a slower rate. lifetein.com This property is invaluable for studying drug metabolism, as it can slow the breakdown of the molecule, allowing for more detailed analysis. clearsynth.com

The stability of this compound in solution is a critical factor for its application in research. The non-deuterated form, CMS, is known to be unstable in aqueous solutions, where it hydrolyzes to release the active (and more toxic) colistin. asm.orgnih.gov This hydrolysis is a key aspect of its behavior both in vitro and in vivo. mdpi.com

Hydrolysis Dynamics: The conversion of CMS to colistin is not instantaneous but occurs over time and is influenced by several factors. asm.orgnih.gov In aqueous solutions, CMS hydrolyzes, and the sulfomethyl groups are liberated, regenerating the primary amines of the active colistin. researchgate.net Studies have shown this conversion is often a complex process, yielding a mixture of partially sulfomethylated derivatives before the fully active colistin is formed. nih.gov

Factors Affecting Stability: Research on non-deuterated CMS provides a clear framework for understanding the stability of its deuterated analog.

Temperature: Temperature is a major determinant of hydrolysis rate. CMS solutions are significantly more stable at lower temperatures. At 4°C, reconstituted CMS shows minimal formation of colistin (<0.3%) over 48 hours. nih.govresearchgate.net In contrast, at 25°C and 37°C, hydrolysis is considerably faster. nih.govnih.gov Reconstituted colistimethate sodium has been shown to be stable (<1.0% colistin formation) for up to 24 hours when stored at temperatures from -70°C to 21°C. nih.govjohnshopkins.edu

Concentration: The stability of CMS is also concentration-dependent. Highly concentrated solutions (e.g., 200 mg/mL) are remarkably stable, showing negligible colistin formation for at least 7 days at both 4°C and 25°C. nih.govresearchgate.net However, when diluted to lower concentrations typical for infusions (e.g., 4 mg/mL), hydrolysis proceeds more rapidly. nih.gov

pH and Medium: The type of aqueous medium affects stability. Colistin itself is more stable in plain water (pH ~5.6-6.0) than in phosphate (B84403) buffer at pH 7.4 or in plasma, where degradation is more rapid. nih.gov The conversion of CMS to colistin is also rapid in buffer and plasma at 37°C. nih.govnih.gov

The following tables summarize stability data for colistin methanesulfonate from published research, which provides a basis for handling its deuterated counterpart.

Table 1: Stability of Colistin Methanesulfonate (CMS) in Different Aqueous Media at 37°C

MediumTime to Max Conversion of CMS to ColistinMaximum Conversion (%)Reference
Water72 h~80% nih.gov
Isotonic Phosphate Buffer (pH 7.4)12-24 h~60-65% nih.gov
Human Plasma12-24 h~50-60% nih.gov

Table 2: Effect of Temperature and Concentration on Colistin Formation from CMS

CMS ConcentrationStorage TemperatureStorage DurationColistin Formed (%)Reference
200 mg/mL in Water4°C and 25°C7 days&lt;0.1% nih.govresearchgate.net
4 mg/mL in 0.9% Saline4°C48 hours~0.3% nih.govresearchgate.net
4 mg/mL in 0.9% Saline25°C48 hours&lt;4% nih.govresearchgate.net
75 mg/mL in Water-70°C to 21°C24 hours&lt;1.0% nih.govescholarship.org

For research applications involving this compound, these findings imply that solutions should be prepared fresh and, if storage is necessary, kept at low temperatures (2-8°C) and high concentrations to minimize premature hydrolysis to Colistin B-d7. nih.gov The deuteration is not expected to prevent this hydrolysis but may slightly alter its rate, a factor that must be considered in the design of experiments using this labeled compound.

Advanced Analytical Methodologies for Colistin and Its Deuterated Analogs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the accurate quantification of colistin (B93849) and its prodrug, CMS, in various biological matrices like plasma and urine. scirp.orgscirp.orgnih.gov Its high selectivity and sensitivity allow for the distinct measurement of colistin's primary components, colistin A and colistin B, which differ by a single methylene (B1212753) group on the fatty acid side chain. nih.govunito.itnih.gov

The gold standard for quantitative bioanalysis using LC-MS/MS involves the use of stable isotope-labeled internal standards (SIL-IS), such as Sodium Colistin B-d7 Methanesulfonate (B1217627). texilajournal.comresearchgate.net An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analyte loss during sample preparation and for variations in instrument response. texilajournal.comresearchgate.net Deuterated standards are ideal because they co-elute with the non-labeled analyte and exhibit nearly identical ionization and fragmentation behavior in the mass spectrometer, but are distinguishable by their mass difference. texilajournal.com This ensures that any matrix effects, such as ion suppression or enhancement, that affect the analyte will also affect the internal standard to the same degree, leading to highly accurate and precise quantification. researchgate.net

The development and validation of these assays are rigorous processes. A typical method involves solid-phase extraction (SPE) to isolate colistin from complex biological matrices, followed by separation on a C18 reversed-phase column. nih.govscirp.orgresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for colistin A, colistin B, and the deuterated internal standard are monitored for maximum selectivity. scirp.orgnih.govresearchgate.net Validation parameters, as summarized in the table below, demonstrate the method's reliability.

Validation ParameterTypical Performance MetricReference
Linearity (R²)> 0.995 nih.govnih.gov
Lower Limit of Quantification (LLOQ)0.01 - 0.05 µg/mL scirp.orgresearchgate.netdiva-portal.org
Intra-day Precision (%CV)< 15% scirp.orgnih.gov
Inter-day Precision (%CV)< 15% scirp.orgnih.gov
Accuracy (% Bias)± 15% nih.govdiva-portal.org
Extraction Recovery> 90% scirp.orgresearchgate.net

The high sensitivity of LC-MS/MS methods is crucial for pharmacokinetic studies, where tracking low concentrations of colistin over time is necessary. mdpi.com The use of a deuterated internal standard enhances the signal-to-noise ratio, enabling the detection of trace amounts of the analyte. Assays validated for colistin can achieve a lower limit of quantification (LLOQ) in the range of 10-50 ng/mL in plasma, which is sufficient for clinical monitoring. researchgate.netdiva-portal.orgnih.gov This high-sensitivity detection is essential for understanding the disposition of the drug, especially given the significant inter-patient variability observed in critically ill populations. mdpi.com Furthermore, careful sample handling is critical, as CMS can degrade to colistin in vitro, leading to an overestimation of the active drug concentration if samples are not processed promptly and kept on ice. nih.govnih.gov

Mass Spectrometry-Based Metabolomics for Identification of Biotransformation Products

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful snapshot of physiological processes. When coupled with mass spectrometry, it becomes a key tool for identifying the biotransformation products of drugs and understanding their impact on metabolic pathways. up.ac.za In the context of colistin, untargeted metabolomics has been used to identify biomarkers of its effects. nih.gov

Studies using LC/MS-based metabolomics have revealed that colistin administration perturbs several key metabolic pathways. nih.govnih.gov For instance, research in rat models showed significant alterations in amino acid metabolism, the tricarboxylic acid (TCA) cycle, and purine (B94841) metabolism in response to colistin treatment. nih.gov In bacteria, metabolomic profiling of E. coli with the mcr-1 resistance gene showed that colistin resistance is associated with significant changes in glycerophospholipid metabolism and the accumulation of phosphoethanolamine (PEA), the substrate used by the MCR-1 enzyme to modify lipopolysaccharide (LPS). nih.gov The use of deuterated colistin analogs in such studies would be invaluable for definitively tracing the metabolic fate of the drug and distinguishing its metabolites from endogenous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for obtaining atomic-level information on the structure, dynamics, and interactions of molecules in solution. nih.gov For colistin and its analogs, NMR provides critical insights that are complementary to mass spectrometry data.

A primary application of NMR is to study the interaction between a ligand and its biological target. nih.govnih.gov Colistin's mechanism of action involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.gov NMR has been used to directly observe this interaction. In one approach, titration of LPS aggregates into a solution of colistin results in significant line-broadening of the colistin NMR signals, which is a hallmark of binding to a large, slow-tumbling molecule. nih.gov

Deuterated probes are exceptionally useful in these experiments. For example, by studying bacteria grown in media containing deuterated fatty acids, the bacterial membrane becomes "NMR-silent" in ¹H NMR experiments, allowing for clearer observation of the bound peptide's signals. nih.gov Conversely, using deuterated colistin in complex with natural abundance membranes can simplify spectra and allow for the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine the specific parts of the colistin molecule that are in close proximity to the membrane, thereby mapping the binding interface. nih.govresearchgate.net

Understanding the three-dimensional shape, or conformation, of colistin is essential for comprehending its function. NMR spectroscopy is the premier method for determining the structure of molecules in solution. youtube.com Deuteration plays a significant role in simplifying the often-complex NMR spectra of peptides like colistin. researchgate.net By selectively replacing protons with deuterium (B1214612) atoms (e.g., Sodium Colistin B-d7 Methanesulfonate), specific signals in the proton NMR spectrum are removed, which can help in assigning the remaining signals and in simplifying spectral analysis. researchgate.netnih.gov This approach facilitates the measurement of structural constraints, such as inter-proton distances via NOE, which are then used to calculate a high-resolution 3D structure of the molecule as it exists and functions in a solution environment.

Chromatographic Techniques for Separation and Characterization of Colistin Components and Derivatives

The analysis of colistin and its derivatives, including the isotopically labeled internal standard this compound, relies heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method, employed in various configurations to separate the main components, primarily colistin A and colistin B, from a complex mixture.

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating colistin components. These methods typically use a C18 stationary phase, which separates compounds based on their hydrophobicity. To achieve effective separation and good peak shape for the basic colistin molecules, the mobile phase is often acidified, for instance, with trifluoroacetic acid (TFA). drugfuture.com This suppresses the interaction of the positively charged amino groups with residual silanols on the stationary phase, preventing peak tailing. wikipedia.org A gradient elution, for example changing the concentration of acetonitrile (B52724) in a 0.05% TFA aqueous solution, has been shown to provide good resolution between colistin A and colistin B in under 10 minutes. drugfuture.com Another approach involves using a highly alkaline mobile phase, which is compatible with post-column derivatization and improves the chromatographic behavior of the highly basic colistin without needing mobile phase modifiers.

For the analysis of the prodrug, colistin methanesulfonate (CMS), a strong-anion-exchange (SAX) HPLC method has been utilized. chemicalbook.comnih.gov This technique is effective for analyzing the negatively charged CMS. However, due to the inherent instability of CMS, which hydrolyzes into a complex mixture of partially sulfomethylated derivatives and colistin itself, direct quantification is challenging. nih.govpharmaffiliates.com Consequently, many methods quantify CMS indirectly by hydrolyzing it to colistin via acid treatment and then measuring the resulting colistin concentration. pharmaffiliates.comnih.gov

To enhance sensitivity and selectivity, especially in complex biological matrices like plasma or urine, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hyphenated technique provides high selectivity and sensitivity, does not require derivatization, and allows for rapid analysis. nih.gov In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for each component, allowing for precise quantification. For instance, for colistin A, the transition m/z 585.5 → 101.2 might be monitored, and for colistin B, m/z 578.5 → 101.2. nih.gov Deuterated analogs such as this compound are ideal internal standards for these assays. They co-elute with their non-deuterated counterparts but are distinguished by the mass spectrometer due to their mass difference, ensuring accurate quantification.

Derivatization techniques are also employed to improve detection with fluorescence detectors. This can be done either pre-column or post-column. cymitquimica.com Post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is often preferred as it avoids the potential for multiple reaction products that can occur with pre-column derivatization of the five primary amine groups in the colistin molecule.

TechniqueStationary PhaseMobile Phase ExampleDetectionApplicationReference
RP-HPLCC18 / Core-shell C18Acetonitrile/Water with 0.05% TFA (gradient)UV, Fluorescence, MS/MSSeparation of Colistin A and B drugfuture.com
SAX-HPLCStrong-Anion-Exchange (SAX)Not specifiedUVAnalysis of Colistin Methanesulfonate (CMS) chemicalbook.comnih.gov
HPLC with Post-Column DerivatizationCore-shell C18Alkaline mobile phaseFluorescence (OPA reagent)Enhanced sensitivity for Colistin A & B in urine wikipedia.org
LC-MS/MSC18Water/acetonitrile with 0.1% formic acidMass SpectrometryQuantification of colistin and CMS in plasma/urine nih.govnih.gov
Hydrophobic Interaction Chromatography (HIC)Not specifiedHigh to low ethanol (B145695) concentrationUVPurification of Polymyxin (B74138) E1 (Colistin A) fda.gov

Strategies for Ensuring Compound Stability During Analytical Procedures

A critical challenge in the analysis of colistin and its derivatives is the instability of the prodrug, colistin methanesulfonate (CMS). CMS readily hydrolyzes in aqueous solutions to form active colistin and a complex mixture of partially sulfomethylated derivatives. chemicalbook.comscbt.com This conversion is highly dependent on temperature, pH, and storage medium, making strict control of these parameters essential for accurate analytical results. chemicalbook.comscbt.com

Studies have shown that colistin itself is very stable in water, with minimal degradation observed after 60 days at 4°C or 120 hours at 37°C. chemicalbook.comnih.gov However, its stability decreases in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C. chemicalbook.comnih.gov In contrast, CMS is highly unstable in aqueous solutions at physiological and room temperatures. The conversion of CMS to colistin is rapid, especially at 37°C. For instance, in infusion solutions at 25°C, approximately 4% of CMS can convert to colistin within 48 hours. scbt.com This hydrolysis is significantly slower at refrigerated temperatures (4°C), where only about 0.3% converts over the same period. scbt.com

The stability of CMS is also concentration-dependent. scbt.com A reconstituted solution of lyophilized CMS powder (e.g., 200 mg/ml) is more stable than when it is further diluted in infusion solutions. scbt.com Reconstituted vials have shown stability with less than 0.1% colistin formation for up to 7 days at either 4°C or 25°C. scbt.com However, once diluted in 0.9% sodium chloride or 5.0% glucose, the hydrolysis accelerates. scbt.com

Therefore, to ensure the integrity of samples during analytical procedures, the following strategies are crucial:

Immediate Analysis or Freezing: Samples intended for CMS quantification should be analyzed as quickly as possible or immediately frozen and stored at low temperatures (e.g., -70°C) to halt hydrolysis.

Temperature Control: Samples must be kept at low temperatures (e.g., on ice or at 4°C) during all handling and processing steps prior to analysis. scbt.com

pH Control: Since stability is pH-dependent, maintaining a consistent and appropriate pH is necessary. Colistin, the hydrolysis product, is more stable at a slightly acidic pH (5.6-5.9) than at neutral pH (7.4). chemicalbook.com

Validated Procedures: For methods that measure CMS via conversion to colistin, the hydrolysis step must be carefully controlled and validated to ensure complete and reproducible conversion. nih.govnih.gov

CompoundMediumTemperatureTimeFindingReference
ColistinWater4°C60 daysStable (>97% remaining) chemicalbook.comnih.gov
ColistinIsotonic Phosphate Buffer (pH 7.4)37°C-Degradation observed chemicalbook.comnih.gov
CMSReconstituted Solution (WFI)4°C and 25°C7 daysStable (<0.1% colistin formed) scbt.com
CMSSaline or Glucose Infusion25°C48 hours~4% converted to colistin scbt.com
CMSSaline or Glucose Infusion4°C48 hours~0.3% converted to colistin scbt.com
CMSSterile Water (75mg/ml)21, 0, -20, -70°C24 hoursStable (<1.0% colistin formed)

Compound Reference Table

Name in ArticleFull Chemical Name
This compoundIsotope-labeled Sodium Colistin B Methanesulfonate
Colistin A(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide nih.gov
Colistin BN-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide cymitquimica.com

Mechanistic Investigations of Colistin Action and Bacterial Resistance Preclinical Context

Molecular Interactions with Bacterial Outer Membrane Components

The bactericidal action of colistin (B93849) is a multi-step process initiated at the outer membrane of Gram-negative bacteria. nih.govmedscape.com This membrane is characterized by an outer leaflet rich in lipopolysaccharide (LPS).

Electrostatic Binding to Lipopolysaccharide (LPS) and Lipid A

Colistin is a polycationic molecule, meaning it carries multiple positive charges at physiological pH. wikipedia.org This is complemented by the anionic nature of the bacterial outer membrane, specifically the lipopolysaccharide (LPS) component. nih.gov The initial and most critical step in colistin's mechanism is the strong electrostatic interaction between its positively charged L-α,γ-diaminobutyric acid (Dab) residues and the negatively charged phosphate (B84403) groups on the Lipid A moiety of LPS. nih.govnih.govresearchgate.net This binding is a high-affinity interaction that anchors the antibiotic to the bacterial surface. nih.gov Recent research has also highlighted that colistin's bactericidal activity ultimately involves targeting LPS that is located in the cytoplasmic (inner) membrane, not just the outer membrane. nih.govresearchgate.netelifesciences.org

Displacement of Divalent Cations

The structural integrity of the outer membrane is heavily dependent on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). acs.org These ions form bridges between adjacent LPS molecules, effectively cross-linking them and stabilizing the entire membrane structure. nih.govresearchgate.net Upon binding to LPS, the highly cationic colistin competitively displaces these essential divalent cations. medscape.comwikipedia.orgnih.gov This displacement neutralizes the repulsive forces between LPS molecules, leading to a significant destabilization of the outer membrane. nih.govnih.gov

Disruption and Permeabilization of Bacterial Cell Membranes

Once the outer membrane is destabilized by the loss of its stabilizing cations, its permeability increases. nih.govnih.gov This allows the colistin molecule to traverse the outer membrane in a process described as "self-promoted uptake." nih.govnih.gov The hydrophobic regions of the colistin molecule, including its fatty acid tail, then insert into the membrane bilayer, acting like a detergent. wikipedia.orgnih.gov This action disrupts the membrane's structure, leading to the formation of pores, leakage of vital cytoplasmic contents, and ultimately, cell lysis and death. nih.govafricaresearchconnects.comresearchgate.net This membrane disruption is the primary mechanism of colistin's rapid bactericidal effect. africaresearchconnects.com

Biochemical Pathways of Bacterial Resistance to Colistin

The rise in colistin use has unfortunately been met with the emergence of resistance. Bacteria have evolved sophisticated mechanisms to counteract colistin's action, primarily by altering its target, the Lipid A molecule.

Enzymatic Modification of Lipid A (e.g., Phosphoethanolamine and L-Ara4N Addition)

The core strategy for colistin resistance is to reduce the net negative charge of the Lipid A, thereby weakening the initial electrostatic attraction that is critical for colistin's activity. frontiersin.orgasm.org Bacteria achieve this by enzymatically adding positively charged groups to the phosphate groups of Lipid A. nih.govfrontiersin.org

The two most common modifications are:

Addition of phosphoethanolamine (pEtN): This modification is carried out by phosphoethanolamine transferase enzymes. nih.govresearchgate.net

Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This involves the addition of a cationic sugar moiety. nih.govnih.gov

By adding these cationic molecules, the bacterial cell surface becomes less negatively charged, repelling the cationic colistin and preventing it from binding effectively. frontiersin.orgmdpi.com Studies have shown that different transferase enzymes can selectively modify specific phosphate groups on the Lipid A molecule, which can correlate with the level of resistance conferred. nih.govresearchgate.net

Table 1: Enzymatic Modifications of Lipid A Conferring Colistin Resistance

Modification Enzyme Family Effect on Lipid A Impact on Colistin Interaction
Addition of Phosphoethanolamine (pEtN)Phosphoethanolamine Transferases (e.g., PmrC, EptA, MCR)Adds a positively charged pEtN group to the phosphate heads. asm.orgnih.govReduces the net negative charge, weakening electrostatic binding of colistin. frontiersin.org
Addition of L-4-aminoarabinose (L-Ara4N)ArnT TransferaseAdds a positively charged L-Ara4N sugar to the phosphate heads. nih.govnih.govNeutralizes the negative charge, leading to electrostatic repulsion of colistin. nih.gov

Genetic Regulation of Resistance Mechanisms (e.g., mgrB, pmrAB, phoPQ, mcr genes)

The expression of the enzymes responsible for Lipid A modification is tightly controlled by complex genetic regulatory systems. Resistance can arise from mutations in chromosomal genes or through the acquisition of mobile genetic elements.

Chromosomal Two-Component Systems (TCS): The PmrA/PmrB and PhoP/PhoQ systems are key two-component regulatory systems that sense environmental signals and control the expression of genes involved in Lipid A modification. nih.govnih.gov Mutations in these systems can lead to their constitutive activation, resulting in the constant upregulation of the arn operon (for L-Ara4N synthesis) and other transferase genes. nih.govoup.com

The mgrB Gene: The mgrB gene encodes a small protein that acts as a negative regulator of the PhoP/PhoQ system. frontiersin.orgekb.eg Inactivation of mgrB through mutation is a common pathway to colistin resistance in species like Klebsiella pneumoniae. oup.comnih.govfrontiersin.org Loss of MgrB function leads to the overactivation of PhoP/PhoQ, which in turn activates the PmrAB system, causing robust modification of Lipid A and high-level colistin resistance. frontiersin.orgfrontiersin.org

Plasmid-Mediated mcr Genes: A significant development in colistin resistance was the discovery of the mobilized colistin resistance (mcr) genes, with mcr-1 being the first and most widely reported. nih.govwikipedia.orgnccid.ca These genes are typically located on plasmids, which allows them to be transferred horizontally between different bacteria, accelerating the spread of resistance. nih.govoup.com The mcr genes encode phosphoethanolamine transferases that modify Lipid A, conferring resistance in the same manner as their chromosomal counterparts. wikipedia.orgoup.com To date, several variants of the mcr gene have been identified (mcr-1 through mcr-10). wikipedia.orgoup.com

Table 2: Key Genetic Regulators of Colistin Resistance

Gene/System Function Effect of Alteration Leading to Resistance
phoP/phoQ Two-component system that senses environmental signals (e.g., low Mg²⁺). nih.govMutations lead to constitutive activation, upregulating genes for Lipid A modification. nih.govoup.com
pmrA/pmrB Two-component system, can be activated by PhoP/PhoQ. nih.govActivation upregulates operons (pmrHFIJKLM) that add L-Ara4N and pEtN to Lipid A. frontiersin.org
mgrB Encodes a negative regulator of the PhoP/PhoQ system. frontiersin.orgekb.egInactivating mutations cause over-activation of PhoP/PhoQ, leading to robust Lipid A modification. nih.govfrontiersin.org
mcr genes Plasmid-borne genes encoding phosphoethanolamine transferases. nih.govwikipedia.orgHorizontal transfer allows for the rapid spread of the ability to modify Lipid A with pEtN. nccid.caoup.com

Role of Efflux Systems and Outer Membrane Protein Expression in Resistance

While modifications to the lipopolysaccharide (LPS) layer of the outer membrane are the primary mechanism of colistin resistance, the roles of efflux systems and altered outer membrane protein (OMP) expression are significant contributing factors. oup.comnih.govresearchgate.net These mechanisms can work in concert with LPS modifications to achieve higher levels of resistance.

Efflux pumps, which are transport proteins that actively extrude a wide range of substrates including antibiotics from the bacterial cell, contribute to colistin resistance. oup.com Although colistin is a large molecule, several efflux pump superfamilies, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters, have been implicated in its extrusion. oup.comclincalc.com The overexpression of these pumps reduces the intracellular concentration of colistin, preventing it from reaching its target at the cytoplasmic membrane. nih.gov Studies have shown that the use of efflux pump inhibitors (EPIs) such as Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) and Phe-Arg-β-naphthylamide (PAβN) can reverse colistin resistance in some Gram-negative bacteria, underscoring the role of these pumps. oup.comclincalc.comnih.gov In Klebsiella pneumoniae, the KpnEF efflux pump has been implicated in colistin efflux, while in Acinetobacter baumannii, pumps such as AdeAB and MexXY-OprM are involved. clincalc.com

Alterations in the expression of outer membrane proteins (OMPs) also contribute to the resistance phenotype. A primary example is the inactivation of the MgrB protein, a small transmembrane protein that acts as a negative regulator of the PhoP/PhoQ two-component system. mdpi.comnih.gov Inactivation of MgrB, often through mutations, leads to the constitutive activation of PhoP/PhoQ, which in turn upregulates the modification of lipid A with positively charged molecules, reducing colistin's binding affinity. mdpi.com Beyond regulatory proteins, changes in the expression of structural OMPs have been observed in colistin-resistant strains. Comparative proteomic studies between colistin-susceptible and resistant K. pneumoniae and Enterobacter asburiae have revealed differential expression of proteins like OmpA, OmpX, and OmpW in resistant isolates. nih.gov For instance, OmpX and OmpW were detected in resistant K. pneumoniae, while OmpA and OmpX were identified in resistant E. asburiae, suggesting a remodeling of the outer membrane that may contribute to reduced drug permeability or enhanced membrane stability. nih.gov

Table 1: Efflux Pumps Implicated in Colistin Resistance

Efflux Pump System Bacterium Role in Resistance Citation
AcrAB-TolC Escherichia coli Contributes to reduced polymyxin (B74138) B susceptibility when the marA regulator is upregulated. oup.com
KpnEF Klebsiella pneumoniae Involved in colistin efflux and capsule synthesis. clincalc.com
AdeAB Acinetobacter baumannii Overexpression contributes to antibiotic efflux. Activated by the AdeRS two-component system. clincalc.com
MexXY-OprM Pseudomonas aeruginosa Overexpression contributes to antibiotic efflux. Activated by the ParRS two-component system. clincalc.com
KexD Klebsiella pneumoniae Co-expression with the CrrAB system promotes high-level colistin resistance. clincalc.com

Mechanistic Understanding of Prodrug (CMS) Hydrolysis to Active Colistin

Sodium colistin methanesulfonate (B1217627) (CMS) is an inactive prodrug administered parenterally. nih.govnih.govsapg.scot Its antibacterial activity is entirely dependent on its in vivo hydrolysis to the active, polycationic antibiotic, colistin. nih.govasm.org This conversion is a critical, yet complex and variable, chemical process. CMS is synthesized by reacting colistin with formaldehyde (B43269) and sodium bisulfite, which results in the sulfomethylation of the five primary amine groups of the α,γ-diaminobutyric acid (Dab) residues in the colistin molecule. nih.gov This modification neutralizes the positive charges essential for antibacterial activity and reduces the toxicity of the parent compound. nih.govnih.gov

The hydrolysis of CMS back to active colistin does not occur instantaneously or uniformly. In aqueous solutions and in vivo, CMS undergoes a slow and complex hydrolysis process, yielding a heterogeneous mixture of partially sulfomethylated derivatives before finally liberating fully active colistin. nih.govnih.gov This conversion is not primarily mediated by enzymes in the blood but is rather a chemical hydrolysis influenced by several physiological and environmental factors. oup.comnih.gov The process is understood to be a prerequisite for any antibacterial effect; CMS itself has been demonstrated to be inactive against Pseudomonas aeruginosa. nih.gov

The rate and extent of this conversion are highly variable and are influenced by factors such as temperature, pH, and concentration. researchgate.netnih.gov Studies have shown that hydrolysis is faster at higher temperatures (e.g., 37°C) compared to refrigerated conditions (4°C), where CMS is significantly more stable. nih.govnih.govresearchgate.net The conversion is also accelerated under acidic conditions. researchgate.net Interestingly, the hydrolysis is concentration-dependent; at low, clinically relevant concentrations, the conversion to colistin is more rapid, whereas at higher concentrations, CMS exhibits greater stability. nih.govnih.gov This phenomenon is thought to be related to the formation of micelles by the amphiphilic CMS molecules at concentrations above its critical micelle concentration, which may sterically hinder the hydrolysis of the sulfomethyl groups. nih.gov The slow and variable in vivo conversion contributes to complex pharmacokinetics, making it challenging to achieve optimal therapeutic concentrations of active colistin consistently. mdpi.comnih.gov

Table 2: Factors Influencing the Hydrolysis of Colistin Methanesulfonate (CMS) to Colistin

Factor Effect on Hydrolysis Rate Description Citation
Temperature Increases with higher temperature Hydrolysis is significantly faster at 37°C compared to 4°C or 25°C. For example, in an infusion solution, less than 4% of colistin was formed after 48 hours at 25°C, compared to only 0.3% at 4°C. nih.govresearchgate.net
pH Increases in acidic conditions The process of cleaving the hydroxy methanesulfonate groups is accelerated at a lower pH. researchgate.net
Concentration Decreases at higher concentrations At concentrations below the critical micelle concentration (CMC), conversion is rapid. Above the CMC, the formation of micelles leads to greater stability and slower hydrolysis. nih.govnih.gov
Aqueous Environment Prerequisite for hydrolysis CMS hydrolyzes in aqueous solutions, including plasma, urine, and microbiological media, to form active colistin. nih.govnih.gov
Renal Function Indirectly affects conversion extent In patients with reduced renal function, CMS is cleared more slowly, increasing its residence time in the body and allowing for a greater fraction to be converted to active colistin. clincalc.comnih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

In Vitro Pharmacodynamic Models for Antimicrobial Activity Assessment

The antimicrobial effects of CMS are attributable to its conversion to colistin (B93849). In vitro models are crucial for understanding the dynamics of this activity against key pathogens.

Studies on time-kill kinetics reveal that Colistin Methanesulfonate (B1217627) (CMS) is an inactive prodrug, and its bactericidal activity is dependent on its hydrolysis into the active colistin. nih.gov In experiments against Pseudomonas aeruginosa, when CMS was introduced into a culture, a significant delay in bactericidal effect was observed. nih.gov The killing activity only commenced once the concentrations of colistin, formed from the hydrolysis of CMS, reached approximately 0.5 to 1.0 mg/L, which corresponds to about 0.5 to 1 times the minimum inhibitory concentration (MIC) for colistin. nih.gov

The killing kinetics of CMS can be entirely explained by the appearance of formed colistin. nih.gov Both colistin and CMS exhibit concentration-dependent bactericidal activity, though colistin's action is significantly more rapid. nih.gov At higher multiples of the MIC, colistin can eradicate detectable bacteria within minutes, whereas CMS demonstrates a slower, though still concentration-dependent, killing rate. nih.gov

Summary of Time-Kill Kinetics Findings
CompoundMechanism of ActionKey FindingReference
Colistin Methanesulfonate (CMS)Inactive prodrug; requires conversion to colistin.Bactericidal activity is delayed until sufficient colistin is formed by hydrolysis. nih.gov
ColistinActive form; disrupts bacterial cell membrane.Exhibits rapid, concentration-dependent killing. At high concentrations, can eliminate bacteria within minutes. nih.gov

The post-antibiotic effect (PAE), the suppression of bacterial growth after limited exposure to an antimicrobial agent, has been evaluated for both colistin and CMS. Colistin demonstrates a significant PAE. Against P. aeruginosa, a brief 15-minute exposure to colistin at 16 times its MIC resulted in a PAE of 2 to 3 hours. nih.gov In contrast, CMS shows shorter post-antibiotic effects at equivalent concentrations. nih.gov When comparing the two based on the product of concentration and exposure time, colistin is approximately four times more active than CMS in producing a PAE. nih.gov

The effectiveness of CMS has been tested against bacterial biofilms, which are notoriously difficult to eradicate. In a study using a multidrug-resistant P. aeruginosa (MDRP) strain isolated from a patient, the concentration of CMS required to eradicate the biofilm (Minimum Biofilm Eradication Concentration or MBEC) was significantly higher than the concentration needed to inhibit planktonic (free-floating) cells. nih.gov The ratio of MBEC to MIC for the clinical MDRP strain was 10.5. nih.gov Morphological examinations confirmed that at the MBEC, CMS could disrupt the biofilm matrix and kill the embedded bacterial cells. nih.gov However, the bactericidal effect on biofilm-forming cells was substantially diminished compared to its effect on planktonic cells. nih.gov Combination therapies, such as colistin with fosfomycin (B1673569) or meropenem, have shown synergistic effects and can be more effective at reducing bacteria within a biofilm than colistin monotherapy. nih.gov

Animal Model Pharmacokinetics and Distribution Dynamics (e.g., Rats)

Rat models are frequently used to characterize the pharmacokinetic profile of CMS and the formation and disposition of colistin in a living system.

Following intravenous administration of CMS in rats, the prodrug is rapidly converted to its active form, colistin. oup.comnih.gov Significant concentrations of colistin appear in the plasma as early as 5 minutes post-injection. oup.com CMS itself has a short terminal half-life, while the colistin formed from it has a longer half-life, indicating that the disposition of the generated colistin is limited by its own elimination rate, not its formation. oup.comnih.gov

Studies show that the clearance of CMS is significantly faster than that of colistin. nih.govasm.org A large portion of the administered CMS dose is eliminated unchanged through renal excretion. researchgate.net Non-compartmental analysis from a study involving a single intravenous bolus of 15 mg/kg CMS in rats provided key pharmacokinetic parameters. oup.comnih.gov

Pharmacokinetic Parameters of CMS and Colistin in Rats After a 15 mg/kg IV Dose of CMS
ParameterCMS (Mean ± SD)Colistin (Mean ± SD)Reference
Total Body Clearance (mL/min/kg)11.7 ± 1.5Not directly measured for formed colistin oup.com
Volume of Distribution at Steady State (Vss, mL/kg)299 ± 46Not applicable oup.com
Terminal Half-life (t1/2, min)23.6 ± 3.955.7 ± 19.3 oup.comoup.com
Area Under the Curve (AUC0–∞, mg·h/L)21.8 ± 3.02.6 ± 0.47 oup.com

Approximately 60% of the administered CMS dose is eliminated in the urine within 24 hours as a mixture of both CMS and colistin. oup.comnih.gov

The distribution of CMS and colistin into the lungs is of significant clinical interest for treating respiratory infections. Studies in rats using intratracheal (i.t.) administration of CMS show that this route leads to high and sustained concentrations of the active colistin in the lung epithelial lining fluid (ELF). nih.govasm.org This is due to a slow conversion of CMS to colistin within the lungs (mean conversion time of 3.48 hours), which acts as a reservoir. nih.govasm.org

Characterization of Prodrug Conversion Kinetics in vivo in Animal Models

Sodium Colistin Methanesulfonate (CMS) is an inactive prodrug that requires in vivo conversion to its active form, colistin, to exert antibacterial effects. nih.govnih.govyoutube.commdpi.comresearchgate.net This conversion process is a critical determinant of the pharmacokinetic profile of the active moiety. Studies in animal models have been instrumental in characterizing the kinetics of this biotransformation.

Following intravenous administration in rats, colistin appears in the plasma very quickly, indicating a rapid initial conversion of CMS. oup.com However, the disposition of the generated colistin is rate-limited by its elimination, not its formation, as evidenced by the significantly longer terminal half-life of colistin (55.7 ± 19.3 min) compared to that of the parent prodrug CMS (23.6 ± 3.9 min). oup.com In these rat models, it was calculated that approximately 6.8% of the administered CMS dose was converted into colistin. oup.com

Investigations in a large-animal model (sheep), which has a pulmonary architecture more similar to humans, also demonstrated this conversion. nih.gov In this model, an average of 18% of the intravenous CMS dose was converted to colistin. nih.gov The conversion of CMS can also occur non-enzymatically in aqueous environments, with studies showing that 29.3% of CMS converted to colistin in rat urine over 4 hours at 37°C. oup.com The variability in the conversion rate across different studies and models highlights the complexity of CMS pharmacokinetics. nih.gov

Pharmacokinetic Parameters of CMS and Colistin in Animal Models
ParameterCMS (Prodrug)Colistin (Active Drug)Animal ModelSource
Terminal Half-Life23.6 ± 3.9 min55.7 ± 19.3 minRat oup.com
Fraction of Dose Converted (fm)~6.8%Rat oup.com
Fraction of Dose Converted (fm)~18%Sheep nih.gov
Total Body Clearance11.7 mL/min/kgNot ApplicableRat oup.com

Protein Binding Studies and their Impact on Unbound Drug Concentrations

The extent to which a drug binds to plasma proteins is a crucial factor in its pharmacokinetics and pharmacodynamics, as only the unbound (free) fraction is considered pharmacologically active and available to distribute to infection sites. nih.gov For colistin methanesulfonate and its active form, colistin, protein binding characteristics are distinct and significantly influence the concentration of active drug.

The prodrug, colistin methanesulfonate (CMS), exhibits a low level of protein binding. nih.gov In contrast, the active moiety, colistin, binds to plasma proteins to a much greater extent. In human plasma, colistin is approximately 50% bound. nih.gov This binding is primarily to α-1-acid glycoprotein. researchgate.net Studies in critically ill patients have reported even higher levels of protein binding, ranging from 59% to 74%. researchgate.net The unbound fraction (fu) of colistin in human plasma has been reported to be 0.34, which corresponds to 66% protein binding. researchgate.net It is assumed that the protein binding of colistin in animal plasma is similar to that in humans, at approximately 50%. nih.gov

This significant binding of colistin reduces the concentration of free drug available to act on bacteria. nih.gov Therefore, understanding protein binding is essential for interpreting pharmacokinetic data and for correlating drug exposure with efficacy. All measures of pharmacodynamic activity should ideally be related to the unbound drug concentration to accurately predict antimicrobial effects. nih.govnih.gov

Protein Binding of Colistin
CompoundReported Protein Binding (%)Unbound Fraction (fu)Species/ConditionSource
Colistin Methanesulfonate (CMS)LowNot SpecifiedGeneral nih.gov
Colistin~50%~0.50Human / Animal nih.govnih.gov
Colistin59 - 74%0.26 - 0.41Critically Ill Patients researchgate.net
Colistin66%0.34Human researchgate.net

Pharmacokinetic/Pharmacodynamic Index Identification and Modeling in Preclinical Settings

Identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with antimicrobial efficacy is fundamental for optimizing therapy. For colistin, extensive preclinical research using both in vitro and in vivo models has been conducted to determine this key parameter.

Multiple studies have consistently identified the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC/MIC) as the PK/PD index that is most predictive of colistin's antibacterial activity. nih.govnih.govfrontiersin.orgasm.orgnih.gov This finding has been demonstrated against important Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

Preclinical PK/PD Target Values for Colistin
PK/PD IndexTarget ValueDesired EffectPathogenPreclinical ModelSource
ƒAUC/MIC~151-log killP. aeruginosa, A. baumanniiMouse Thigh Infection frontiersin.org
ƒAUC/MIC22.61-log reductionP. aeruginosa ATCC 27853In Vitro PK/PD Model asm.org
ƒAUC/MIC30.42-log reductionP. aeruginosa ATCC 27853In Vitro PK/PD Model asm.org
ƒAUC/MIC15.6 - 22.81-log killP. aeruginosa (3 strains)Neutropenic Mouse Thigh Infection researchgate.net
ƒAUC/MIC27.6 - 36.12-log killP. aeruginosa (3 strains)Neutropenic Mouse Thigh Infection researchgate.net
ƒAUC/MIC12.2 - 16.71-log killP. aeruginosa (3 strains)Neutropenic Mouse Lung Infection researchgate.net

Broader Research Applications and Methodological Advancements

Use of Deuterated Colistin (B93849) B-d7 Methanesulfonate (B1217627) in Metabolic Profiling and Tracer Studies

The primary application of Sodium Colistin B-d7 Methanesulfonate is in quantitative analysis, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. In these studies, it serves as an ideal internal standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The development of reliable LC-MS/MS assays is crucial for accurately measuring the concentrations of colistin methanesulfonate (CMS) and its active form, colistin, in biological matrices such as plasma and urine. nih.gov Because CMS is an inactive prodrug that hydrolyzes in vivo to form active colistin, the ability to distinguish between and accurately quantify both the prodrug and the active drug is essential for understanding its disposition in the body. diva-portal.orgnih.gov The stable isotope-labeled internal standard, which has a known concentration and is chemically identical to the analyte but has a different mass, corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. nih.gov

Beyond pharmacokinetics, deuterated colistin has significant potential in metabolic tracer studies. Research into the effects of colistin on bacterial metabolism has revealed that the antibiotic can induce significant shifts in cellular processes. For instance, studies on Mycobacterium tuberculosis treated with colistin methanesulfonate indicated a metabolic flux towards fatty acid synthesis and cell wall repair. up.ac.za Using a deuterated tracer like Colistin B-d7 would allow researchers to precisely follow the atoms from the drug as it is processed by the bacteria, providing a much clearer picture of its metabolic fate and its influence on bacterial metabolic pathways. up.ac.za Furthermore, stable isotope labeling is a foundational tool for new, rapid methods of determining antimicrobial susceptibility. nih.gov These methods monitor the metabolic changes in a pathogen in the presence of an antibiotic, with isotope labels enabling swift detection of metabolic activity and thus resistance or susceptibility. nih.gov

Analytical ApplicationRole of this compoundResearch FindingCitation
Pharmacokinetics (PK) Internal Standard for LC-MS/MSEnables accurate quantification of CMS and colistin in plasma and urine, revealing wide inter-individual variation in patients. nih.govnih.gov
Metabolic Profiling Metabolic TracerCould be used to track the drug's impact on bacterial pathways, such as the observed shift to fatty acid synthesis in Mtb. up.ac.za
Susceptibility Testing Isotope Label for Growth DetectionStable isotope labeling coupled with MALDI-TOF MS allows for rapid (6-hour) detection of antimicrobial resistance in fastidious organisms. nih.gov

Contribution to Biophysical Studies of Membrane Interactions

The bactericidal action of colistin is primarily driven by its interaction with the outer membrane of Gram-negative bacteria. nih.govmdpi.com Understanding this interaction at a molecular level is key to comprehending its mechanism of action and the basis of resistance. A variety of biophysical techniques have been employed to investigate these processes, and isotope-labeled compounds are invaluable in enhancing the precision of these methods. frontiersin.orgresearchgate.net

Techniques such as X-ray and neutron scattering, circular dichroism, and fluorescence microscopy are used to study how colistin binds to and perturbs lipid membranes that mimic those of bacteria. nih.govfrontiersin.orgresearchgate.net These studies have shown that colistin interacts with high affinity with the lipopolysaccharide (LPS) in the outer membrane, displacing cations and disrupting membrane integrity. nih.govmdpi.com

Neutron scattering, in particular, benefits greatly from deuteration. Hydrogen and its isotope deuterium (B1214612) scatter neutrons very differently, creating a "contrast" that can be used to highlight specific components within a complex assembly. In studies of colistin's interaction with model membranes, using a deuterated form like Colistin B-d7 allows researchers to effectively make the drug "visible" to the neutron beam, confirming its precise location and orientation within the membrane layers. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the structure and dynamics of molecules, gains enhanced sensitivity and resolution when using isotope-labeled samples to study peptide-membrane binding. frontiersin.org These advanced biophysical studies have revealed that colistin partitions deep into the hydrocarbon interior of Gram-negative bacterial membranes but remains in the outer headgroup region in mimics of Gram-positive and eukaryotic cells, explaining its spectrum of activity. researchgate.net

Biophysical TechniqueApplication in Studying Colistin-Membrane InteractionContribution of Isotope Labeling
X-Ray & Neutron Scattering Determines the location of colistin within model lipid bilayers and measures perturbations to membrane structure (e.g., bending modulus). nih.govresearchgate.netDeuteration provides contrast in neutron scattering, making it possible to pinpoint the drug's position relative to the lipid molecules. nih.gov
Fluorescence Microscopy Visualizes membrane permeabilization and tracks the translocation of fluorescently-tagged peptides into bacterial cells. frontiersin.orgresearchgate.netWhile not directly using deuteration, this technique complements scattering data by showing the real-time effects on cells.
NMR Spectroscopy Examines the interaction of peptides with the phospholipids (B1166683) of live bacteria and determines the peptide's structural changes upon binding. frontiersin.orgIsotope labeling enhances signal and allows for more detailed structural and dynamic analysis of the drug-membrane complex.
Isothermal Titration Calorimetry (ITC) Measures the binding affinity and thermodynamics of the interaction between colistin and bacterial membrane components. frontiersin.orgProvides quantitative data on the strength of the binding that is investigated structurally by other methods.

Development of Advanced In Vitro and Ex Vivo Research Models for Antimicrobial Study

Traditional in vitro models for antimicrobial testing, such as bacteria grown in microtiter plates, often fail to replicate the complex environment of a real infection. nih.govnih.gov This discrepancy can lead to poor correlation between in vitro results and in vivo efficacy. nih.gov Consequently, there is a significant drive to develop more sophisticated research models that better mimic physiological conditions.

Advanced in vitro models include systems designed to study biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govresearchgate.net The CDC biofilm reactor, for instance, provides a standardized method for growing biofilms and testing their susceptibility to antimicrobials. researchgate.net Other innovations include organ-on-a-chip devices, which are microfluidic culture systems that simulate the architecture and function of human organs, providing a more realistic context for studying host-pathogen interactions and drug efficacy. nih.govnih.gov

Ex vivo models, which use living tissue or organisms outside of the host, provide another layer of complexity. The Galleria mellonella (wax moth larvae) infection model is increasingly used to assess bacterial virulence and the efficacy of antimicrobial compounds in a simple, whole-organism system. nih.gov These advanced models are critical for understanding complex phenomena like colistin heteroresistance, where a subpopulation of bacteria shows resistance that may not be detected by standard methods. researchgate.net

In all of these advanced models, the ability to accurately quantify the concentration of the antimicrobial agent is paramount. The use of this compound as an internal standard ensures that measurements of drug penetration, distribution, and metabolism within these complex systems are precise, allowing researchers to build accurate PK/PD models that are more predictive of clinical outcomes. asm.orgnih.gov

Model TypeDescriptionAdvantages over Simple ModelsRole of Isotope-Labeled Compounds
Advanced In Vitro Models Includes biofilm reactors and organ-on-a-chip devices. nih.govresearchgate.netMimics complex structures (biofilms) and physiological conditions (fluid flow, cell interactions). nih.govnih.govAccurate quantification of drug concentration and penetration in a complex 3D environment.
Ex Vivo Models Uses whole organisms like Galleria mellonella larvae to study infection in a living system. nih.govIncorporates a simple, innate immune system and provides data on virulence and overall efficacy. nih.govPrecise measurement of drug levels to correlate exposure with survival outcomes.
In Vivo Animal Models Established models like the murine neutropenic thigh infection model. asm.orgRepresents the full complexity of a mammalian host, essential for PK/PD and toxicity studies. asm.orgGold standard for quantitative analysis, enabling robust PK/PD modeling to optimize dosing regimens. nih.gov

Future Directions in Antimicrobial Research Utilizing Isotope-Labeled Compounds

The continued evolution of antimicrobial resistance necessitates innovative research approaches to develop new therapies and preserve existing ones. Isotope-labeled compounds like this compound are poised to be central to these future efforts.

One of the most promising areas is the expansion of rapid, metabolism-based antimicrobial susceptibility testing (AST). nih.gov Techniques that use stable isotopes to quickly measure a pathogen's metabolic response to a drug could dramatically reduce the time needed to guide clinical treatment, from days to mere hours. nih.gov This is a significant improvement over classical methods and can be adapted for a wide range of pathogens. nih.gov

Another powerful technique is Stable Isotope Probing (SIP), which uses labeled substrates to trace metabolic pathways within complex microbial communities. nih.gov By integrating SIP with metagenomics, researchers can identify which specific species within a mixed infection are actively metabolizing a drug and uncover the functional genes associated with these processes. This could provide unprecedented insight into the dynamics of polymicrobial infections and the mechanisms of shared or transferred resistance. While powerful, SIP faces challenges, including the high cost and limited availability of the necessary labeled compounds. nih.gov

Future research will also focus on using labeled compounds to validate the next generation of in vitro and in silico models. As these models become more complex, ensuring they accurately predict the in vivo behavior of drugs is critical. Highly accurate quantitative data, made possible by isotope-labeled standards, will be essential for this validation. Ultimately, the deeper mechanistic understanding gained from these advanced techniques will guide the rational design of new antimicrobial agents and inform strategies to overcome resistance to last-resort antibiotics like colistin. frontiersin.orgresearchgate.net

Q & A

Q. How should researchers distinguish between CMS and colistin in experimental settings?

CMS is a prodrug requiring hydrolysis to release active colistin. Analytical methods like HPLC (for stability monitoring) and LC-MS/MS (for quantification in biological matrices) are critical. CMS is polyanionic, while colistin is polycationic at physiological pH, necessitating distinct chromatographic separation protocols . Terminological clarity (e.g., "CMS" vs. "colistin base activity [CBA]") is essential to avoid misinterpretation of pharmacokinetic (PK) or toxicity data .

Q. What factors influence the stability of CMS in aqueous media during storage and experimentation?

CMS degrades rapidly in isotonic phosphate buffer (pH 7.4) and plasma at 37°C, forming colistin within 24–48 hours. However, it remains stable in water at 4°C for ≤2 days. Hydrolysis kinetics vary by source, requiring stability validation via SAX-HPLC or LC-MS/MS for each batch . For long-term storage, lyophilized CMS at -20°C is recommended to minimize hydrolysis .

Q. What methodologies are recommended for quantifying CMS and colistin in biological samples?

LC-MS/MS with proper sample preparation (e.g., rapid protein precipitation to prevent CMS degradation) is the gold standard. Validation parameters (linearity, precision, recovery) must align with FDA/EMA guidelines. For example, Guo et al. (2023) developed a method with LLOQ of 0.05 μg/mL for CMS in rat plasma, enabling robust PK studies .

Q. How should CMS structural composition (e.g., colistin A/B ratio) be characterized?

CMS contains ≥30 components, with colistin A (polymyxin E1) and B (polymyxin E2) constituting >80%. High-resolution mass spectrometry (HRMS) and ion-exchange chromatography resolve these isoforms. Batch-to-batch variability in sulfomethylation requires characterization to ensure reproducibility in pharmacological studies .

Advanced Research Questions

Q. How do discrepancies in colistin breakpoint revisions (e.g., for P. aeruginosa) impact susceptibility testing?

Breakpoints (e.g., MIC ≤2 μg/mL for susceptibility) were revised due to CMS's variable hydrolysis rates and heteroresistance. Agar dilution and disk diffusion methods are error-prone due to colistin's poor agar diffusion. Broth microdilution with pre-hydrolyzed colistin (to mimic in vivo conversion) improves accuracy. Researchers must validate methods against CLSI/EUCAST guidelines .

Q. What experimental designs address the delayed antimicrobial activity of CMS in time-kill studies?

CMS exhibits delayed bactericidal effects until colistin reaches ≥0.5×MIC. To model this, incremental colistin dosing can replicate CMS hydrolysis profiles. For P. aeruginosa, time-kill assays should include HPLC-monitored colistin formation and account for binding to microplates, which reduces free drug concentrations .

Q. How can population pharmacokinetic (PopPK) models optimize CMS dosing in critically ill patients?

PopPK studies (e.g., NONMEM analysis) reveal CMS’s short half-life (t1/2α: 0.046 h; t1/2β: 2.3 h) and colistin’s prolonged t1/2 (~18.5 h). A loading dose (6–9 MU) accelerates steady-state colistin levels, reducing time to efficacy. Dose adjustments for renal impairment are critical, as 60–80% of CMS is renally excreted .

Q. What strategies mitigate colistin-induced nephrotoxicity in preclinical models?

Polymer-drug conjugates (e.g., dextrin-colistin) reduce kidney exposure by delaying hydrolysis. In vitro toxicity assays (e.g., IC50 in kidney cells) show conjugates lower toxicity by 4-fold compared to CMS. In vivo rat models demonstrate prolonged plasma t1/2 (135–1,271 min) and reduced renal accumulation .

Q. Why do colistin concentrations in bronchoalveolar lavage (BAL) remain undetectable after IV CMS administration?

Systemic CMS generates low colistin lung penetration. Inhaled CMS achieves BAL concentrations >1,000× higher than IV routes. For ventilator-associated pneumonia, direct nebulization (e.g., 1–2 MU q8h) is preferable, though PK/PD models must account for ELF volume and mucoadhesion .

Q. How do protein-binding characteristics of colistin A/B influence pharmacodynamic predictions?

Colistin A exhibits concentration-dependent plasma protein binding (26–41% unbound), while colistin B binding is linear. Equilibrium dialysis studies inform unbound AUC/MIC targets (e.g., fAUC0–24/MIC ≥50 for 1-log kill). Binding variability necessitates free drug monitoring in PK/PD models .

Data Contradiction Analysis

Q. Why do PK parameters for colistin vary across critically ill patient studies?

Discrepancies arise from differences in:

  • Renal function : Creatinine clearance (CrCl) >80 mL/min increases CMS clearance 2-fold vs. CrCl <30 mL/min .
  • Assay specificity : Early HPLC methods overestimated colistin due to CMS degradation during analysis. LC-MS/MS mitigates this .
  • Sampling timing : Steady-state colistin levels require ≥48–72 h of dosing, complicating single-dose studies .

Q. How should researchers reconcile in vitro stability data with in vivo hydrolysis rates?

In vitro models (e.g., Mueller-Hinton broth) show negligible colistin formation from CMS at 37°C/30 min, conflicting with in vivo hydrolysis. Dynamic PK/PD models incorporating physiological enzymes (e.g., esterases) better mimic human hydrolysis. Pre-incubating CMS in plasma before in vitro assays aligns with clinical conversion rates .

Q. Tables for Key Parameters

ParameterCMS (IV)Colistin (Hydrolyzed)
Half-life (t1/2)α: 0.026–0.046 h; β: 2.2–2.3 h14.4–18.5 h
Protein bindingNegligible59–74% (colistin A/B)
Vd (L/kg)0.3–0.51.5–2.0
Clearance (L/h)13.7 (renal: 60–80%)0.3–0.5 (non-renal)
Optimal fAUC/MIC (P. aeruginosa)≥50 (1-log kill)

Data compiled from .

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